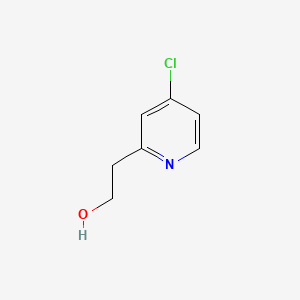

2-(4-Chloropyridin-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

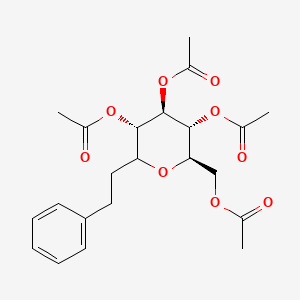

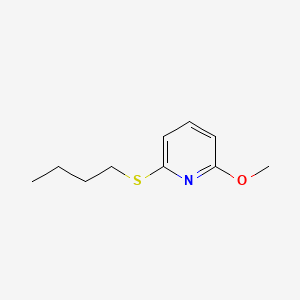

“2-(4-Chloropyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H8ClNO . It is also known as “2-Chloro-4-(hydroxymethyl)pyridine” and has a molecular weight of 143.57 g/mol . This compound belongs to the class of organic compounds known as pyridines .

Molecular Structure Analysis

The InChI code for “2-(4-Chloropyridin-2-yl)ethanol” is 1S/C7H8ClNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 . The SMILES string is OCc1ccnc(Cl)c1 . These codes provide a way to represent the molecule’s structure in a textual format.

Physical And Chemical Properties Analysis

“2-(4-Chloropyridin-2-yl)ethanol” is a solid compound . Its physical appearance is off-white to pale yellow . The compound has a proton NMR greater than 96.0% .

Scientific Research Applications

Protecting Group for Carboxylic Acids in Polymer Chemistry

2-(4-Chloropyridin-2-yl)ethanol and its derivatives have been explored for their utility as protecting groups for carboxylic acids, particularly in the synthesis and modification of polymers. Elladiou and Patrickios (2012) highlighted the effectiveness of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid (MAA). This compound was used to create homo- and co-polymers through controlled polymerization methods, such as group transfer polymerization (GTP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. The protective group could be selectively removed post-polymerization, either chemically under alkaline conditions or thermally, showcasing its potential extensive use in polymer chemistry due to its stability under various conditions and the commercial availability and low cost of 2-(pyridin-2-yl)ethanol (Elladiou & Patrickios, 2012).

Chemoenzymatic Synthesis of Bioactive Compounds

In the realm of bioorganic chemistry, the compound has been involved in the chemoenzymatic synthesis of enantiomerically pure molecules. Perrone et al. (2006) detailed the preparation of (R)-2-chloro-1-(pyridin-3-yl)ethanol by kinetic resolution, which was then converted into (R)-1-(pyridin-3-yl)-2-aminoethanol. This compound serves as a valuable moiety of beta3-adrenergic receptor agonists, demonstrating the chemical's role in the synthesis of potentially therapeutic agents (Perrone et al., 2006).

Molecular Electronics and Photochemistry

The study of excited-state structure and relaxation processes in molecular systems relevant to electronics and photochemistry has also seen applications of pyridinium derivatives. Kharlanov and Rettig (2009) investigated the excited-state behavior of betaine-30 and related pyridinium model compounds, providing insights into the design of mnemonic systems and nonlinear optical (NLO) dyes. Their research elucidates the potential of pyridine-based compounds in developing materials with specific electronic and photonic properties (Kharlanov & Rettig, 2009).

Coordination Chemistry for Biomolecular Interaction Studies

In coordination chemistry, pyridine derivatives are utilized to study biomolecular interactions. Mardani et al. (2019) explored the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with Cu(II) and Cd(II), along with docking studies to understand the interaction with selected biomolecules. Such studies are crucial for the development of new therapeutic agents and understanding molecular recognition processes (Mardani et al., 2019).

Learning and Memory Enhancement Studies

Research into the effects of pyridine derivatives on learning and memory ability also constitutes an area of application. Li Ming-zhu (2011) synthesized derivatives of 2-[1-(pyridine-2-yl)ethoxy] acetate and evaluated their effects on learning and memory in mice, revealing potential therapeutic applications for cognitive impairments (Li Ming-zhu, 2011).

Future Directions

properties

IUPAC Name |

2-(4-chloropyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELZHDYXMMUMJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloropyridin-2-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)